REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH3:20])([CH3:19])[CH2:4][NH:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([NH2:15])(=[O:14])=[O:13])=[CH:8][C:7]=1[N+:16]([O-:18])=[O:17].C(N(C(C)C)[P:25]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])[O:26][C:27]([CH3:30])([CH3:29])[CH3:28])(C)C.N1C=NN=N1.OO.S(=O)(=O)(O)[O-:47].[Na+]>O1CCCC1>[P:25]([O:1][CH2:2][C:3]([CH3:20])([CH3:19])[CH2:4][NH:5][C:6]1[CH:11]=[CH:10][C:9]([S:12](=[O:13])(=[O:14])[NH2:15])=[CH:8][C:7]=1[N+:16]([O-:18])=[O:17])([O:26][C:27]([CH3:28])([CH3:29])[CH3:30])([O:31][C:32]([CH3:33])([CH3:34])[CH3:35])=[O:47] |f:4.5|
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
OCC(CNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-])(C)C
|
Name
|
|
Quantity
|
0.84 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(P(OC(C)(C)C)OC(C)(C)C)C(C)C
|
Name
|
|
Quantity
|
7.91 mL
|
Type
|
reactant
|
Smiles
|
N1N=NN=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
Ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The resulting mixture was diluted with dicholormethane
|
Type
|
WASH
|
Details
|
the organic layer was washed with water extensively until the water layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-66% ethyl acetate in dichloromethane
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OC(C)(C)C)(OC(C)(C)C)OCC(CNC1=C(C=C(C=C1)S(N)(=O)=O)[N+](=O)[O-])(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |